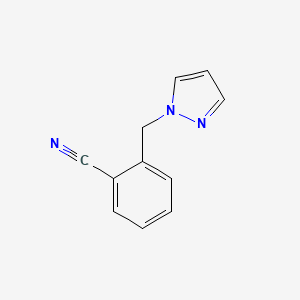

2-(1H-pyrazol-1-ylmethyl)benzonitrile

Description

Historical Context and Discovery

The development of 2-(1H-pyrazol-1-ylmethyl)benzonitrile emerged from the broader exploration of pyrazole-containing compounds that gained momentum in pharmaceutical chemistry during the late twentieth and early twenty-first centuries. The compound represents part of a systematic investigation into heterocyclic systems that could serve as versatile building blocks for drug discovery and materials science applications. The systematic study of pyrazole derivatives intensified as researchers recognized the biological significance of nitrogen-containing heterocycles in medicinal chemistry.

The specific synthesis and characterization of 2-(1H-pyrazol-1-ylmethyl)benzonitrile became prominent in the context of developing synthetic routes to more complex pharmaceutical intermediates. Patent literature from the early 2010s demonstrates the strategic importance of this compound class in the synthesis of androgen receptor antagonists, where researchers required efficient access to substituted benzonitrile derivatives bearing heterocyclic substituents. The compound gained particular attention when it was identified as a key structural motif in the synthesis of carboxamide-structured androgen receptor modulators, leading to increased research into its synthetic accessibility and chemical properties.

The historical development of this compound is intrinsically linked to advances in heterocyclic chemistry methodologies, particularly the development of efficient cross-coupling reactions that enabled the construction of carbon-nitrogen bonds between aromatic systems. The evolution of palladium-catalyzed coupling reactions provided synthetic chemists with powerful tools for assembling complex heterocyclic architectures, making compounds like 2-(1H-pyrazol-1-ylmethyl)benzonitrile more accessible for research and development purposes.

Significance in Organic Chemistry

2-(1H-pyrazol-1-ylmethyl)benzonitrile occupies a significant position in organic chemistry due to its unique structural features that combine two important pharmacophoric elements: the pyrazole heterocycle and the benzonitrile functional group. The compound serves as an exemplary model for understanding the reactivity patterns and synthetic utility of hybrid aromatic-heterocyclic systems. The presence of multiple reactive sites within the molecule enables diverse chemical transformations, making it a valuable synthetic intermediate for accessing more complex molecular architectures.

The benzonitrile component of the molecule provides a reactive electrophilic center that can participate in various nucleophilic addition reactions, while also serving as a directing group for metalation reactions. The nitrile functionality can be transformed into numerous other functional groups, including carboxylic acids, amides, and heterocyclic rings, thereby expanding the synthetic utility of the compound. The aromatic ring system provides additional sites for electrophilic aromatic substitution reactions, enabling further functionalization and derivatization.

The pyrazole ring system contributes significant biological relevance to the compound, as pyrazole derivatives are well-established as important pharmacophores in medicinal chemistry. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding interactions with biological targets, while the heterocyclic system provides a rigid scaffold that can influence the three-dimensional arrangement of substituents. This combination of structural features makes 2-(1H-pyrazol-1-ylmethyl)benzonitrile particularly valuable for structure-activity relationship studies in drug discovery programs.

The compound has demonstrated particular significance in the development of synthetic methodologies for constructing heterocyclic systems. Research has shown that derivatives of this compound can be efficiently prepared using modern cross-coupling techniques, including Suzuki-Miyaura reactions and other palladium-catalyzed processes. These synthetic approaches have enabled the preparation of diverse analogues and have contributed to the understanding of optimal reaction conditions for assembling similar heterocyclic architectures.

Classification and Nomenclature

2-(1H-pyrazol-1-ylmethyl)benzonitrile belongs to the chemical classification of substituted benzonitriles, specifically those bearing heterocyclic substituents. The compound can be systematically classified as a nitrogen-containing heterocyclic aromatic compound that incorporates both five-membered and six-membered aromatic ring systems. According to International Union of Pure and Applied Chemistry nomenclature rules, the compound is properly named as 2-[(1H-pyrazol-1-yl)methyl]benzonitrile, indicating the substitution pattern and the connectivity between the heterocyclic and aromatic components.

The molecular formula of 2-(1H-pyrazol-1-ylmethyl)benzonitrile is established as C₁₁H₉N₃, with a molecular weight of 183.21 grams per mole. The compound is registered under Chemical Abstracts Service number 875740-60-6, which provides unique identification in chemical databases and literature. Alternative nomenclature systems may refer to the compound using various naming conventions, but the systematic International Union of Pure and Applied Chemistry name remains the standard for scientific communication.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉N₃ | |

| Molecular Weight | 183.21 g/mol | |

| Chemical Abstracts Service Number | 875740-60-6 | |

| Melting Point | 131-132°C | |

| Physical Form | Powder |

The structural representation of the compound can be described using various chemical notation systems. The Simplified Molecular Input Line Entry System representation is provided as N#Cc1ccccc1Cn1cccn1, which encodes the connectivity and bonding patterns within the molecule. The International Chemical Identifier key ZILRHRSJIQZNQT-UHFFFAOYSA-N provides a unique digital signature for the compound that enables precise identification across different chemical databases and information systems.

The compound exhibits structural features characteristic of both aromatic and heteroaromatic systems. The benzonitrile portion contains a six-membered aromatic ring with a nitrile substituent in the ortho position relative to the methylene bridge. The pyrazole component is a five-membered aromatic heterocycle containing two nitrogen atoms in a 1,2-relationship, with one nitrogen atom participating in the linkage to the benzyl carbon.

Related Structural Analogues

The structural framework of 2-(1H-pyrazol-1-ylmethyl)benzonitrile provides the foundation for understanding a broader class of related compounds that share similar architectural features. Several important structural analogues have been identified and characterized, each offering unique properties and potential applications. The systematic variation of substituent patterns and functional groups within this structural class has enabled researchers to explore structure-activity relationships and optimize compounds for specific applications.

4-(1H-pyrazol-1-ylmethyl)benzonitrile represents a positional isomer where the pyrazolylmethyl substituent is located in the para position rather than the ortho position relative to the nitrile group. This compound, bearing Chemical Abstracts Service number 179057-34-2, maintains the same molecular formula C₁₁H₉N₃ but exhibits different physical and chemical properties due to the altered substitution pattern. The para-substituted analogue has found particular application as a building block in pharmaceutical synthesis and has been extensively studied for its synthetic utility.

The introduction of nitro substituents on the pyrazole ring has yielded additional analogues of significant interest. 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzonitrile incorporates a nitro group at the 3-position of the pyrazole ring, resulting in a molecular formula of C₁₁H₈N₄O₂ with a molecular weight of 228.21 grams per mole. This modification significantly alters the electronic properties of the heterocyclic system and introduces additional reactivity patterns that can be exploited in synthetic applications.

Similarly, 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzonitrile represents the para-substituted variant of the nitro-containing analogue, combining the positional variation with the electron-withdrawing nitro substituent. These nitro-substituted derivatives demonstrate how systematic structural modifications can be employed to tune the properties and reactivity of the base scaffold.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| 2-(1H-pyrazol-1-ylmethyl)benzonitrile | 875740-60-6 | C₁₁H₉N₃ | 183.21 g/mol | Ortho-substituted |

| 4-(1H-pyrazol-1-ylmethyl)benzonitrile | 179057-34-2 | C₁₁H₉N₃ | 183.21 g/mol | Para-substituted |

| 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzonitrile | 1006569-15-8 | C₁₁H₈N₄O₂ | 228.21 g/mol | Meta-substituted with nitro |

| 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzonitrile | - | C₁₁H₈N₄O₂ | 228.21 g/mol | Para-substituted with nitro |

An interesting structural variant is represented by 2-((1H-pyrazol-1-yl)oxy)benzonitrile, where the methylene bridge is replaced by an oxygen atom, creating an ether linkage between the pyrazole and benzonitrile components. This compound, with molecular formula C₁₀H₇N₃O and molecular weight 185.18 grams per mole, demonstrates how the nature of the connecting group between the aromatic systems can be varied to explore different chemical and biological properties.

The systematic study of these related analogues has provided valuable insights into the structure-activity relationships within this compound class. Research has demonstrated that the position of substitution on the benzene ring significantly influences the physical properties, such as melting point and solubility, as well as the chemical reactivity patterns. The introduction of electron-withdrawing groups like the nitro substituent enhances the electrophilic character of the pyrazole ring and can influence the compound's interaction with biological targets.

Properties

IUPAC Name |

2-(pyrazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-8-10-4-1-2-5-11(10)9-14-7-3-6-13-14/h1-7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILRHRSJIQZNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Approach

Pyrazole Formation : Pyrazoles can be synthesized through the cyclization of hydrazine derivatives with suitable carbonyl compounds or by other methods such as sonication-assisted reactions.

Alkylation and Coupling : Once the pyrazole ring is formed, it can be alkylated to introduce a methyl group. This intermediate can then be coupled with a benzonitrile derivative to form the target compound.

Specific Synthesis Routes

While specific literature on 2-(1H-pyrazol-1-ylmethyl)benzonitrile is limited, related compounds like 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile are synthesized using Suzuki reactions. These methods can be adapted for the synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile by modifying the coupling partners.

Suzuki Reaction Approach

The Suzuki reaction is a versatile method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. This approach can be adapted for synthesizing 2-(1H-pyrazol-1-ylmethyl)benzonitrile by using appropriate boronic acid and halide precursors.

Conditions for Suzuki Reaction

- Catalyst : Palladium complexes such as Pd(OAc)2 or Pd(PPh3)4 are commonly used.

- Base : Sodium carbonate or potassium carbonate is typically used.

- Solvent : A mixture of organic solvent (e.g., THF, toluene) and water is common.

- Temperature : The reaction is often carried out at elevated temperatures (around 60-100°C).

Example of Suzuki Reaction for Related Compounds

For 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile , the reaction involves:

- Reactants : 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester and 4-bromo-2-chlorobenzonitrile.

- Conditions : Pd(OAc)2, triphenylphosphine, potassium carbonate in acetonitrile-water.

Analysis of Preparation Methods

Advantages and Disadvantages

| Method | Advantages | Disadvantages |

|---|---|---|

| Suzuki Reaction | High yield, versatile | Expensive catalysts, complex work-up |

| Sonication Method | Rapid, efficient | Limited scalability, specific conditions |

| Alkylation and Coupling | Flexible, widely applicable | Multiple steps, potential for side reactions |

Yield and Purity

The yield and purity of 2-(1H-pyrazol-1-ylmethyl)benzonitrile can vary significantly depending on the method used. For example, Suzuki reactions can offer high yields (up to 90%) under optimized conditions, while other methods might require additional purification steps to achieve similar purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-ylmethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of pyrazole-based compounds, including 2-(1H-pyrazol-1-ylmethyl)benzonitrile. In vitro evaluations have shown that these compounds exhibit significant effectiveness against various bacterial strains.

Case Study: Antibacterial Activity Against E. coli and S. aureus

A study synthesized a series of pyrazole derivatives and characterized their antibacterial activities. The results indicated that certain compounds demonstrated excellent antibacterial effects against E. coli and S. aureus, with structure-activity relationship (SAR) analyses revealing that electron-withdrawing groups on the phenyl ring enhanced inhibitory potency .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 2-(1H-pyrazol-1-ylmethyl)benzonitrile | Active | Active |

| Other Pyrazole Derivatives | Varies | Varies |

Androgen Receptor Modulation

Another promising application of 2-(1H-pyrazol-1-ylmethyl)benzonitrile is its potential as a tissue-selective androgen receptor modulator (SARM). SARMs are of great interest in treating conditions related to androgen receptor activity, such as prostate cancer.

Case Study: Development of SARMs

Research has indicated that derivatives of pyrazole can act as AR antagonists, which are useful in the treatment of androgen-dependent cancers. The structural modifications involving the pyrazole moiety have been shown to enhance binding affinity to the androgen receptor, making them suitable candidates for further development as therapeutic agents .

| SARM Compound | Mechanism of Action | Potential Application |

|---|---|---|

| 2-(1H-pyrazol-1-ylmethyl)benzonitrile | AR Antagonism | Prostate Cancer Treatment |

| Other Pyrazole SARMs | Varies | Varies |

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is crucial in understanding how modifications to the chemical structure of 2-(1H-pyrazol-1-ylmethyl)benzonitrile can influence its biological activity.

Case Study: SAR Analysis

A detailed SAR study revealed that substituents on the phenyl ring significantly affect the compound's pharmacological properties. For instance, introducing electron-withdrawing groups improved antibacterial efficacy, while certain modifications increased binding affinity to androgen receptors .

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups on phenyl ring | Increased antibacterial activity |

| Alkyl substitutions on pyrazole ring | Enhanced AR binding affinity |

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-ylmethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Triazole-Substituted Benzonitrile Derivatives

Example Compounds :

- 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c)

- 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h)

Key Differences :

- Structure : Replacement of pyrazole with 1,2,4-triazole and inclusion of ethenyl linkages.

- Biological Activity :

The ethenyl spacer in triazole derivatives may improve binding to aromatase targets, a mechanism proposed for letrozole analogs .

Imidazole and Benzimidazole Derivatives

Example Compounds :

Key Differences :

- Structure : Replacement of pyrazole with imidazole or benzimidazole rings.

- Properties :

- Applications : Benzimidazole derivatives are explored for antimicrobial activity, while imidazole analogs serve as intermediates in drug discovery .

Comparison Insight : The pyrazole-based compound offers a balance between steric bulk (due to the phenyl-pyrazole group) and electronic effects, which may influence solubility and target engagement differently than imidazole/benzimidazole systems.

Other Pyrazole-Based Benzonitriles

Example Compounds :

Key Differences :

- Substituents : Nitro (40b/41b) and azido groups introduce distinct reactivity.

- Synthesis :

Comparison Insight : The presence of electron-withdrawing groups (e.g., nitro) in 40b/41b may alter metabolic stability compared to the parent 2-(1H-pyrazol-1-ylmethyl)benzonitrile. Azido groups enable click chemistry applications, expanding utility in bioconjugation .

Data Table: Structural and Functional Comparison

Biological Activity

Overview

2-(1H-pyrazol-1-ylmethyl)benzonitrile, with the molecular formula C11H9N3, is an organic compound that has garnered attention due to its potential biological activities. This compound features a pyrazole ring linked to a benzonitrile moiety, which contributes to its unique chemical properties and biological interactions. The presence of the nitrile group enhances its reactivity, making it a valuable candidate for various pharmacological applications.

The synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile typically involves the nucleophilic substitution of 2-chloromethylbenzonitrile with pyrazole in the presence of a base such as potassium carbonate, often using dimethylformamide (DMF) as a solvent at elevated temperatures. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial activity. For example, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and S. aureus . Specifically, modifications to the pyrazole structure can enhance antimicrobial efficacy, suggesting that 2-(1H-pyrazol-1-ylmethyl)benzonitrile may possess similar properties.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely documented. A study indicated that certain biaryl pyrazoles function as small molecule inhibitors against cancer cell lines by targeting specific enzymes . The mechanism often involves binding to molecular targets within cancer cells, disrupting their proliferation. Given the structural similarities, 2-(1H-pyrazol-1-ylmethyl)benzonitrile could be explored for its potential in cancer therapy.

The biological activity of 2-(1H-pyrazol-1-ylmethyl)benzonitrile may stem from its ability to interact with enzymes or receptors in biological systems. The pyrazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity towards biological targets. This interaction may lead to modulation of enzyme activities or receptor functions, contributing to its pharmacological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(1H-pyrazol-1-ylmethyl)benzamide | Antimicrobial, anticancer | Amide linkage enhances solubility |

| 2-(1H-pyrazol-1-ylmethyl)benzaldehyde | Antimicrobial | Reactive aldehyde group |

| 2-(1H-pyrazol-1-ylmethyl)benzoic acid | Anti-inflammatory | Carboxylic acid group for enhanced reactivity |

This table highlights the distinct biological activities of compounds related to 2-(1H-pyrazol-1-ylmethyl)benzonitrile. Each compound's unique functional groups contribute to their specific pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with pyrazole derivatives:

- Antimicrobial Activity : A study demonstrated that modifications in the pyrazole structure significantly impacted antimicrobial efficacy against Mycobacterium tuberculosis, with some derivatives showing low minimum inhibitory concentrations (MICs) .

- Cancer Cell Inhibition : Research on biarylpyrazoles revealed their potential as inhibitors of cancer cell proliferation through interactions with specific enzymes involved in cell cycle regulation .

- Pharmacological Applications : Various derivatives have been synthesized and tested for their therapeutic potential in treating conditions such as inflammation and bacterial infections .

Q & A

Q. What are the standard synthetic protocols for 2-(1H-pyrazol-1-ylmethyl)benzonitrile, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution between 4-bromomethylbenzonitrile and 1H-pyrazole in dimethylformamide (DMF) with potassium carbonate as a base, heated to 80–100°C for 12–24 hours . Purity optimization involves recrystallization from ethanol or column chromatography using silica gel (eluent: hexane/ethyl acetate, 7:3). Monitoring by thin-layer chromatography (TLC) ensures reaction completion.

Q. What spectroscopic methods are recommended for characterizing 2-(1H-pyrazol-1-ylmethyl)benzonitrile?

Key techniques include:

- 1H/13C NMR : Peaks at δ ~8.1–7.2 ppm (aromatic protons), δ ~5.5 ppm (CH2 bridge), and δ ~120 ppm (nitrile carbon) .

- IR Spectroscopy : Absorption at ~2220 cm⁻¹ (C≡N stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 259.31 (M⁺) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives show anticancer activity (e.g., IC50 = 4.53 µM against HCT116 cells) and antimicrobial effects (MIC = 5.08 µM against A. niger) . Activity is linked to pyrazole-mediated hydrogen bonding with enzymatic targets like farnesyltransferase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

SAR strategies include:

- Substituent Modification : Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring enhances cytotoxicity by improving target binding .

- Heterocycle Replacement : Replacing pyrazole with triazole (e.g., in letrozole analogs) increases selectivity for aromatase inhibition .

- Docking Studies : Computational models (e.g., AutoDock Vina) predict interactions with ATP-binding pockets in kinases .

Q. How do conflicting cytotoxicity data across cell lines inform mechanistic hypotheses?

Discrepancies in IC50 values (e.g., activity against MCF-7 vs. T47D cells) suggest cell-specific target expression or metabolic differences . For example, compound 1h in shows higher potency in T47D (estrogen receptor-positive) cells, implying ERα-dependent mechanisms. Follow-up assays (e.g., siRNA knockdown) can validate target relevance.

Q. What analytical challenges arise in resolving spectral ambiguities for this compound?

Overlapping signals in NMR (e.g., aromatic protons) can be addressed via:

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and carbon-proton correlations .

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

Single-crystal X-ray diffraction confirms the planar geometry of the pyrazole-phenyl system and the nitrile group’s orientation. SHELXL refinement (via Olex2) provides precise bond angles and torsional parameters, resolving discrepancies from DFT calculations .

Q. What non-pharmacological applications are emerging for this compound?

- Materials Science : Derivatives with extended π-conjugation (e.g., 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile) serve as thermally activated delayed fluorescence (TADF) emitters in OLEDs .

- Catalysis : Pyrazole-based ligands facilitate transition-metal coordination in asymmetric synthesis .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC50 values for structurally similar analogs?

Factors causing variability include:

- Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 48 hours) .

- Cell Line Heterogeneity : Genetic drift in cancer cell lines (e.g., MDA-MB-231 subclones) alters drug response .

- Normalization Methods : Use of internal controls (e.g., MTT vs. ATP-based assays) affects data interpretation .

Q. What strategies validate the proposed mechanism of farnesyltransferase inhibition?

- Enzyme Activity Assays : Measure inhibition kinetics (Km/Vmax) using recombinant farnesyltransferase .

- Western Blotting : Detect accumulation of unprocessed Ras proteins in treated cells .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and the enzyme .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.